Boc-D-Phe-OH

Catalog No.
S667655
CAS No.
18942-49-9
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Phe-OH

CAS Number

18942-49-9

Product Name

Boc-D-Phe-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

ZYJPUMXJBDHSIF-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Synonyms

Boc-D-phenylalanine;N-Boc-D-phenylalanine;18942-49-9;Boc-D-Phe-OH;N-(tert-Butoxycarbonyl)-D-phenylalanine;ZYJPUMXJBDHSIF-LLVKDONJSA-N;SBB063179;(TERT-BUTOXYCARBONYL)-D-PHENYLALANINE;d-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-;(2R)-2-[(tert-butoxy)carbonylamino]-3-phenylpropanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-PHENYLPROPANOICACID;Boc-D-phenyl-alanine;AC1LCULB;PubChem10968;BOC-D-PHE;AC1Q1MTQ;N-[-(1,1-Dimethylethoxy)-carbonyl]-D-phenylamine;KSC174S5P;15484_ALDRICH;SCHEMBL606309;Jsp003893;N-T-BOC-D-PHENYLALANINE;t-butoxycarbonyl-D-phenylalanine;15484_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O

Role in Peptide Synthesis

  • Chain Elongation: Boc-D-phenylalanine serves as a valuable building block for incorporating D-phenylalanine into peptides. The Boc group protects the N-terminus of the amino acid, allowing it to react with the C-terminus of another amino acid to form a peptide bond.
  • Stereoisomer Control: The use of D-phenylalanine is crucial for the creation of peptides with specific chirality. Peptides in nature are composed of L-amino acids; however, incorporating D-amino acids can introduce unique properties, such as increased stability or altered biological activity.

Applications in Research

  • Development of Therapeutic Peptides: Boc-D-phenylalanine can be used to synthesize peptide drugs with improved potency, selectivity, and resistance to degradation. Researchers are exploring its potential in developing treatments for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders.
  • Study of Protein-Protein Interactions: Peptides containing D-phenylalanine can be employed as probes to investigate protein-protein interactions. These interactions are essential for many biological processes, and understanding them is crucial for developing new drugs.
  • Design of Functional Materials: Peptides incorporating Boc-D-phenylalanine can be engineered to self-assemble into specific nanostructures with unique properties. These materials have potential applications in drug delivery, tissue engineering, and biosensors.

Boc-D-phenylalanine, also known as N-alpha-t-Butyloxycarbonyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the alpha-amino position. This compound is commonly used in peptide synthesis due to its stability and ability to protect the amino group during reactions. Boc-D-phenylalanine appears as a white or off-white powder and has a melting point of approximately 80-90°C .

  • Flammability: Not readily flammable.
  • Skin and Eye Irritation: May cause mild skin or eye irritation upon contact.
  • Respiratory Irritation: Dust or aerosols may irritate the respiratory system.
  • Carcinogenicity: No known carcinogenicity data available.
  • General Precautions: Standard laboratory safety practices should be followed when handling Boc-D-phenylalanine, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].
, primarily in peptide synthesis. It can undergo:

  • Deprotection Reactions: The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid) to yield D-phenylalanine.
  • Coupling Reactions: Boc-D-phenylalanine can be coupled with other amino acids using coupling agents like carbodiimides to form peptides.
  • C-H Activation: It can also be involved in C-H activation reactions, which are significant in organic synthesis .

The synthesis of Boc-D-phenylalanine typically involves:

  • Starting Material: D-phenylalanine is used as the starting material.
  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Purification: The product is purified through recrystallization or chromatography to obtain high purity levels.

This method allows for the efficient production of Boc-D-phenylalanine suitable for further applications in peptide synthesis .

Interaction studies involving Boc-D-phenylalanine often focus on its role within peptide structures. Research has indicated that peptides containing D-amino acids, such as Boc-D-phenylalanine, can exhibit enhanced stability against enzymatic degradation compared to their L-counterparts. This characteristic makes them valuable in drug design and development, especially for therapeutic peptides intended for oral administration or prolonged activity in vivo .

When comparing Boc-D-phenylalanine with similar compounds, several noteworthy derivatives emerge:

Compound NameStructure TypeUnique Features
Boc-L-phenylalanineL-isomerCommonly used in standard peptide synthesis
Fmoc-D-phenylalanineFmoc-protected D-amino acidOffers different protection chemistry for synthesis
Ac-D-phenylalanineAcetylated D-amino acidUsed for specific applications requiring acetylation

Boc-D-phenylalanine stands out due to its stability during peptide synthesis and its ability to protect the amino group effectively while allowing for subsequent reactions that are crucial for building complex peptide structures .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-D-Phenylalanine

Dates

Modify: 2023-08-15

Explore Compound Types